molecular formula C15H13FN4S B11827622 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole

5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole

Katalognummer: B11827622
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: BROUIHBXCUMLAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a phenyl group and a 4-fluorophenethylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole typically involves the reaction of 4-fluorophenethylthiol with 1-phenyl-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetonitrile or water; temperatures ranging from room temperature to 80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.

    Substitution: Amines, thiols; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced tetrazole derivatives.

    Substitution: Amino or thiol-substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorophenethyl alcohol: A related compound with a similar fluorophenethyl group but different functional groups.

    (4-Fluorophenyl)thiourea: Contains a fluorophenyl group and a thiourea moiety, showing different chemical properties and reactivity.

    4-Fluorophenethyl bromide: Another related compound with a bromide functional group instead of a tetrazole ring.

Uniqueness

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole is unique due to its combination of a tetrazole ring and a fluorophenethylthio group This structural arrangement imparts specific chemical and biological properties that are distinct from other related compounds

Eigenschaften

Molekularformel

C15H13FN4S

Molekulargewicht

300.4 g/mol

IUPAC-Name

5-[2-(4-fluorophenyl)ethylsulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C15H13FN4S/c16-13-8-6-12(7-9-13)10-11-21-15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI-Schlüssel

BROUIHBXCUMLAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.